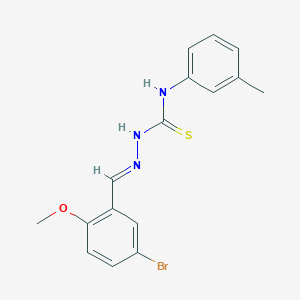
5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: is a chemical compound with the molecular formula C16H16BrN3OS and a molecular weight of 378.293 g/mol This compound is known for its unique structure, which combines a brominated methoxybenzaldehyde with a thiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to potential therapeutic effects .
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone
Comparison:
- 5-Bromo-2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a similar structure but with a chlorine atom instead of a methyl group. It may exhibit different reactivity and biological activity due to the presence of the chlorine atom .
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: This compound differs in the position of the hydroxyl group, which can affect its chemical properties and reactivity .
- 5-Bromo-2-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and biological activity .
Conclusion
5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research and development are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
769146-45-4 |
|---|---|
Molecular Formula |
C16H16BrN3OS |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H16BrN3OS/c1-11-4-3-5-14(8-11)19-16(22)20-18-10-12-9-13(17)6-7-15(12)21-2/h3-10H,1-2H3,(H2,19,20,22)/b18-10+ |
InChI Key |
VICUTUMEVWMFJC-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















